2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of appropriate precursors under acidic or basic conditions. The benzimidazole ring is then introduced through a condensation reaction with suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydrazide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Nitric acid, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: The compound is explored for its use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-1,2,5-OXADIAZOLE .
- 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-{5-BROMO-2-HYDROXY-3-NITROBENZYLIDENE}ACETOHYDRAZIDE .
Uniqueness
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of oxadiazole and benzimidazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H20N8O2 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H20N8O2/c1-27(2)14-9-7-13(8-10-14)11-22-24-17(29)12-28-16-6-4-3-5-15(16)23-20(28)18-19(21)26-30-25-18/h3-11H,12H2,1-2H3,(H2,21,26)(H,24,29)/b22-11+ |
InChI Key |
JNOMOOUFHMHADY-SSDVNMTOSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Origin of Product |
United States |
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